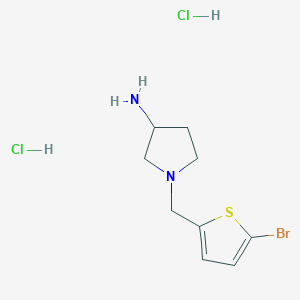

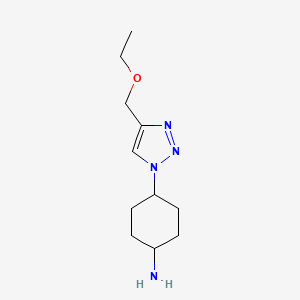

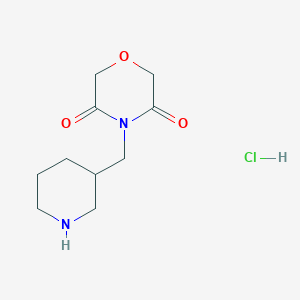

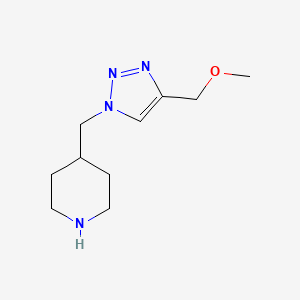

![molecular formula C8H14Cl2N4 B1480700 N,N-dimethyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-2-amine dihydrochloride CAS No. 2098088-51-6](/img/structure/B1480700.png)

N,N-dimethyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-2-amine dihydrochloride

Descripción general

Descripción

“N,N-dimethyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-2-amine dihydrochloride” is a type of saturated aromatic heterocyclic compound . It has a molecular weight of 221.12 and a molecular formula of C9H14Cl2N2 .

Synthesis Analysis

The synthesis of similar compounds involves various methods such as cyclization, ring annulation, cycloaddition, and direct C-H arylation . A series of fused pyrimidine derivatives, which could include the compound , have been designed, synthesized, and evaluated as ATR inhibitors .Molecular Structure Analysis

The compound belongs to the class of pyrrolopyrazines, a nitrogen-containing heterocyclic compound that includes a pyrrole ring and a pyrazine ring . Pyrrolopyrazines are classified into three chemical categories with two or three nitrogen atoms .Chemical Reactions Analysis

Pyrrolopyrazine derivatives, including the compound , have been synthesized through various methods such as cyclization, ring annulation, cycloaddition, and direct C-H arylation .Physical And Chemical Properties Analysis

The compound has a molecular weight of 221.12 and a molecular formula of C9H14Cl2N2 . More detailed physical and chemical properties are not available in the search results.Aplicaciones Científicas De Investigación

Cancer Research: ATR Inhibition

N,N-dimethyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-2-amine dihydrochloride: has been identified as a potent inhibitor of ATR kinase . ATR kinase plays a crucial role in DNA damage response, making it an attractive target for cancer therapeutics. Studies have shown that derivatives of this compound exhibit strong efficacy against tumor cells deficient in ATM kinase, such as LoVo, SW620, and OVCAR-3 cell lines . The compound’s ability to enhance the effects of other chemotherapeutic agents like cisplatin and olaparib suggests its potential use in combination therapies .

Antimicrobial and Antiviral Applications

Derivatives of the compound have demonstrated significant antimicrobial and antiviral activities . The structure of pyrrolopyrazine, which is part of this compound’s chemical makeup, has been associated with a broad spectrum of biological activities, including antibacterial, antifungal, and antiviral properties . This makes it a valuable scaffold for the development of new antimicrobial and antiviral agents.

Agricultural Chemistry: Pest Management

While specific data on the use of this compound in agriculture is limited, the antimicrobial properties of its derivatives suggest potential applications in pest management . By inhibiting microbial pathogens that affect crops, these compounds could serve as a basis for developing new agricultural chemicals.

Material Science: Organic Synthesis

In material science, the compound’s derivatives are used in organic synthesis, contributing to the development of new materials with desirable properties . The pyrrolopyrazine scaffold is particularly important in the synthesis of nitrogen-containing heterocycles, which are key structures in various organic materials .

Environmental Science: Biodegradation Studies

The compound’s derivatives could be explored for environmental applications, particularly in biodegradation studies . Understanding the environmental fate of such nitrogen-containing heterocycles is essential for assessing their impact and ensuring sustainable practices.

Drug Discovery: Pharmacokinetics and Drug-Drug Interactions

In drug discovery, the compound has shown a favorable pharmacokinetic profile with acceptable bioavailability in animal models . Its low risk of drug-drug interactions makes it a promising candidate for further investigation as a therapeutic agent .

Mecanismo De Acción

Direcciones Futuras

The compound and its derivatives have potential applications in the treatment of diseases where ATR kinase and M4 muscarinic acetylcholine receptors are involved . The synthetic methods and biological activities of pyrrolopyrazine derivatives will certainly help medicinal chemistry researchers design and synthesize new leads to treat various diseases .

Propiedades

IUPAC Name |

N,N-dimethyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-2-amine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N4.2ClH/c1-12(2)8-10-4-6-3-9-5-7(6)11-8;;/h4,9H,3,5H2,1-2H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRBLLIVFGTUVEH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC=C2CNCC2=N1.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14Cl2N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N,N-dimethyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-2-amine dihydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

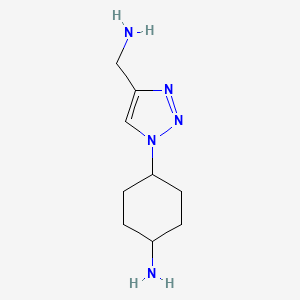

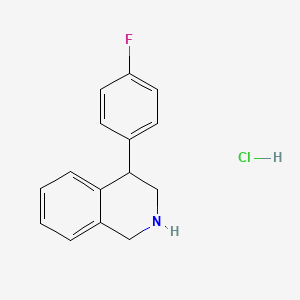

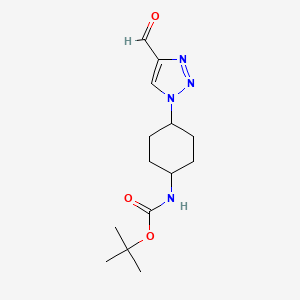

![5-methoxy-2-(pyrrolidin-3-yl)-1H-benzo[d]imidazole dihydrochloride](/img/structure/B1480629.png)